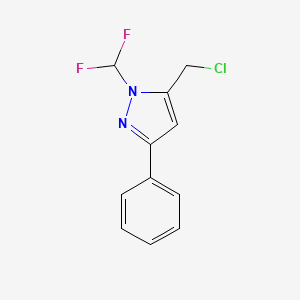

5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole

CAS No.: 2091705-12-1

Cat. No.: VC3138197

Molecular Formula: C11H9ClF2N2

Molecular Weight: 242.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091705-12-1 |

|---|---|

| Molecular Formula | C11H9ClF2N2 |

| Molecular Weight | 242.65 g/mol |

| IUPAC Name | 5-(chloromethyl)-1-(difluoromethyl)-3-phenylpyrazole |

| Standard InChI | InChI=1S/C11H9ClF2N2/c12-7-9-6-10(15-16(9)11(13)14)8-4-2-1-3-5-8/h1-6,11H,7H2 |

| Standard InChI Key | BOHHTVKJBXQLAZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)CCl)C(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)CCl)C(F)F |

Introduction

The compound 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is a synthetic organic molecule belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. They are widely studied for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

Synthesis and Applications

Pyrazoles are synthesized through various methods, including cyclocondensation reactions and the use of phosphoryl trichloride for chloromethylation reactions . Their applications span pharmaceuticals, where they are used as intermediates for drugs targeting various diseases, and agrochemicals, where they serve as herbicides .

| Application | Description |

|---|---|

| Pharmaceuticals | Used as intermediates for drugs with potential therapeutic effects. |

| Agrochemicals | Serve as herbicides due to their biological activity. |

Biological Activities

Pyrazole derivatives have been studied for their biological activities, including antimicrobial and anticancer effects. The presence of specific substituents can enhance these properties, making them promising candidates for drug development .

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Anticancer | Potential therapeutic agents due to their ability to inhibit cancer cell growth. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume